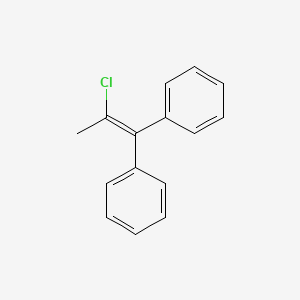
(2-Chloro-1-phenylprop-1-enyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-1-phenylprop-1-enyl)benzene is an organic compound with the molecular formula C15H13Cl and a molecular weight of 228.721 g/mol . It is a derivative of benzene, characterized by the presence of a chloro group and a phenylprop-1-enyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-phenylprop-1-enyl)benzene can be achieved through several methods. One common approach involves the reaction of benzyl chloride with phenylacetylene in the presence of a base, such as potassium carbonate, under reflux conditions . Another method includes the use of a palladium-catalyzed coupling reaction between chlorobenzene and a suitable alkyne .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-1-phenylprop-1-enyl)benzene undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Chloro-1-phenylprop-1-enyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Chloro-1-phenylprop-1-enyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-1-phenyl-1-propenyl)benzene: A closely related compound with similar chemical properties.
(2-Chloro-1-phenylvinyl)benzene: Another similar compound with slight variations in its structure.
Uniqueness
(2-Chloro-1-phenylprop-1-enyl)benzene is unique due to its specific arrangement of the chloro and phenylprop-1-enyl groups, which imparts distinct reactivity and properties compared to other similar compounds .
Propiedades
Número CAS |
781-34-0 |
|---|---|
Fórmula molecular |
C15H13Cl |
Peso molecular |
228.71 g/mol |
Nombre IUPAC |
(2-chloro-1-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C15H13Cl/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 |
Clave InChI |
FZNGLHMDPDMHRD-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


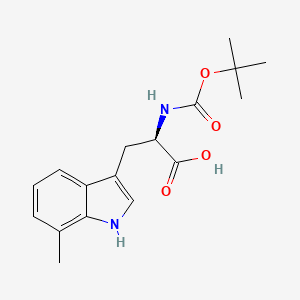

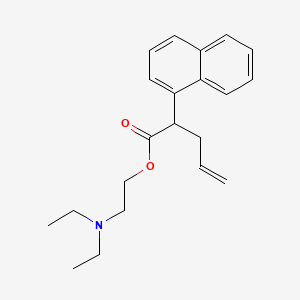

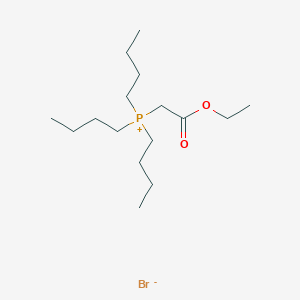


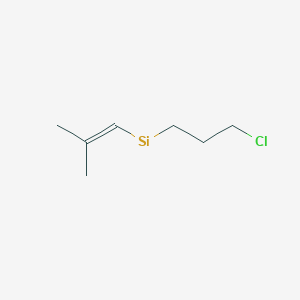
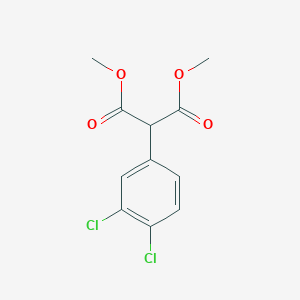
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)

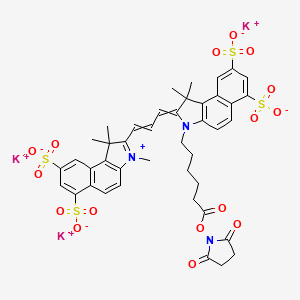
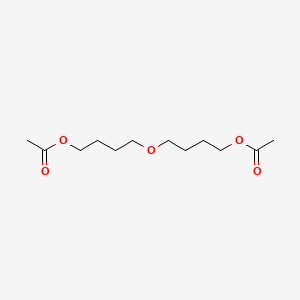
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)
